molecular formula C16H15ClN2O2 B1396969 4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 907948-02-1

4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B1396969
CAS No.: 907948-02-1
M. Wt: 302.75 g/mol
InChI Key: MTSVVGYWJBKATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride is an organic compound that features a benzimidazole moiety linked to a benzoic acid derivative

Mechanism of Action

It’s worth noting that benzimidazole derivatives, to which this compound belongs, are known to have diverse biological activities and are often used in medicinal chemistry . They can interact with various biological targets, leading to different therapeutic effects. The exact mode of action would depend on the specific structural features of the compound and its interaction with its biological target .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its chemical structure and physicochemical properties. These properties would also affect the compound’s bioavailability .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interaction with its target, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzo

Properties

IUPAC Name

4-[(2-methylbenzimidazol-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(9-7-12)16(19)20;/h2-9H,10H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSVVGYWJBKATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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